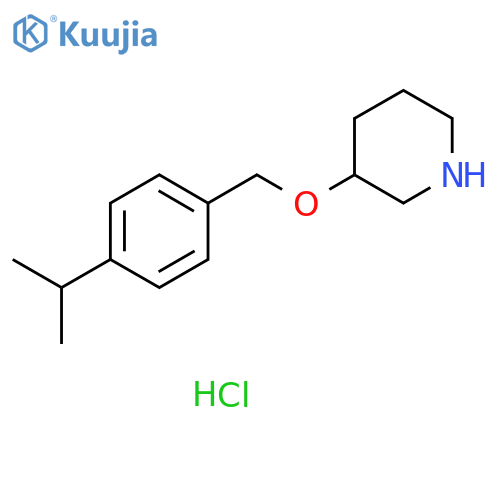Cas no 1220033-15-7 (3-(4-Isopropylbenzyl)oxypiperidine Hydrochloride)

1220033-15-7 structure
商品名:3-(4-Isopropylbenzyl)oxypiperidine Hydrochloride
3-(4-Isopropylbenzyl)oxypiperidine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride
- AKOS015846713
- 3-((4-Isopropylbenzyl)oxy)piperidine hydrochloride
- 3-((4-Isopropylbenzyl)oxy)piperidinehydrochloride
- 1220033-15-7
- 3-[(4-propan-2-ylphenyl)methoxy]piperidine;hydrochloride
- 3-(4-Isopropylbenzyl)oxypiperidine Hydrochloride
-
- インチ: 1S/C15H23NO.ClH/c1-12(2)14-7-5-13(6-8-14)11-17-15-4-3-9-16-10-15;/h5-8,12,15-16H,3-4,9-11H2,1-2H3;1H
- InChIKey: AFNQWVZHPUMDEC-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC(C(C)C)=CC=1)OC1CNCCC1.Cl
計算された属性
- せいみつぶんしりょう: 269.1546421g/mol
- どういたいしつりょう: 269.1546421g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 209
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
3-(4-Isopropylbenzyl)oxypiperidine Hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 050628-500mg |
3-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride |
1220033-15-7 | 500mg |
3851.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 050628-500mg |
3-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride |
1220033-15-7 | 500mg |
3851CNY | 2021-05-07 | ||
| TRC | I874710-10mg |
3-[(4-Isopropylbenzyl)oxy]piperidine Hydrochloride |
1220033-15-7 | 10mg |
$ 65.00 | 2022-06-04 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD204059-1g |
3-((4-Isopropylbenzyl)oxy)piperidine hydrochloride |
1220033-15-7 | 95+% | 1g |
¥1029.0 | 2023-04-04 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD204059-5g |
3-((4-Isopropylbenzyl)oxy)piperidine hydrochloride |
1220033-15-7 | 95+% | 5g |
¥3087.0 | 2023-04-04 | |
| TRC | I874710-5mg |
3-[(4-Isopropylbenzyl)oxy]piperidine Hydrochloride |
1220033-15-7 | 5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I874710-50mg |
3-[(4-Isopropylbenzyl)oxy]piperidine Hydrochloride |
1220033-15-7 | 50mg |
$ 135.00 | 2022-06-04 |
3-(4-Isopropylbenzyl)oxypiperidine Hydrochloride 関連文献
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
1220033-15-7 (3-(4-Isopropylbenzyl)oxypiperidine Hydrochloride) 関連製品
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 152840-81-8(Valine-1-13C (9CI))
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
